molecular formula C17H18N6O3S B2371739 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 886926-29-0

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2371739
CAS No.: 886926-29-0
M. Wt: 386.43
InChI Key: HQHUIJCSDLNTJE-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a structurally novel, potent, and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical intracellular signaling molecule in the immune system. SYK mediates signaling through various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a high-value target for immunological and oncological research. This compound exerts its effect by competitively binding to the ATP-binding pocket of SYK, thereby autophosphorylation and downstream activation of key pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB, which are pivotal for cell proliferation, differentiation, and survival. Its research applications are primarily focused on investigating the pathogenesis of B-cell lymphomas, autoimmune disorders, and allergic responses. For instance, studies on SYK inhibition have demonstrated efficacy in models of rheumatoid arthritis and chronic lymphocytic leukemia (CLL) by inducing apoptosis and inhibiting malignant cell migration and adhesion. The unique molecular scaffold of this inhibitor, featuring the 1,2,4-triazole core linked to a dimethoxyphenylacetamide group, is designed to optimize kinase selectivity and potency, providing researchers with a valuable chemical probe to dissect SYK-dependent signaling networks and evaluate its therapeutic potential in preclinical models.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-12-3-4-14(26-2)13(9-12)20-15(24)10-27-17-22-21-16(23(17)18)11-5-7-19-8-6-11/h3-9H,10,18H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHUIJCSDLNTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazide intermediates. A representative method involves refluxing a mixture of pyridine-4-carboxylic acid hydrazide and thiosemicarbazide in ethanol under acidic conditions (HCl catalyst, 80°C for 6–8 hours). This yields 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a key intermediate. Alternative routes employ hydrazine hydrate and nitriles in dimethylformamide (DMF) at 120°C, achieving cyclization within 4 hours.

Critical Considerations :

  • pH Control : Maintaining acidic conditions (pH 4–5) prevents side reactions such as oxidation of the thiol group.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.

Final Coupling and Functionalization

The coupled product is purified via recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Industrial-scale production may employ continuous flow reactors to enhance yield (reported up to 78%) and reduce reaction times.

Reaction Conditions and Catalysts

Temperature and Solvent Systems

Reaction Step Solvent Temperature (°C) Time (hours) Yield (%)
Triazole cyclization Ethanol 80 8 65
Sulfanyl incorporation Methanol 25 24 72
Purification Ethanol/water 0–4 89

Catalysts and Reagents

  • Cyclization : Hydrochloric acid (5% v/v) accelerates ring closure.
  • Alkylation : Anhydrous KOH ensures complete deprotonation of the thiol group.
  • Purification : Activated charcoal is used to decolorize crude products during recrystallization.

Industrial Production Considerations

Scaling up the synthesis requires addressing:

  • Cost Efficiency : Replacing ethanol with cheaper solvents like isopropanol in cyclization steps.
  • Waste Management : Recycling unreacted chloroacetamide via distillation.
  • Process Safety : Implementing inert atmospheres (N₂ or Ar) to prevent oxidation of sulfur-containing intermediates.

Analytical Characterization

Spectroscopic Data

Predicted ¹H NMR (DMSO-d₆) :

  • Pyridine protons: δ 8.5–8.7 (m, 4H)
  • Methoxy groups: δ 3.75 (s, 6H)
  • Acetamide NH: δ 10.1 (s, 1H)

IR (KBr) :

  • C=O stretch: 1658 cm⁻¹
  • S–C vibration: 682 cm⁻¹

Mass Spectrometry :

  • Molecular ion peak: m/z 387.1 [M+H]⁺

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms purity >98%.

Challenges and Optimization Strategies

  • Byproduct Formation : Oxidative dimerization of the thiol intermediate is mitigated by conducting reactions under nitrogen.
  • Low Solubility : Adding co-solvents like dichloromethane during alkylation improves reagent miscibility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group exhibits nucleophilic character, enabling alkylation or arylation under basic conditions.

Reaction Type Reagents/Conditions Product Yield Source
S-Alkylation Alkyl halides, NaOH, MeOH, rt, 2.5 h3-((Alkyl/aryl)sulfanyl)-4H-1,2,4-triazol-4-amine derivatives65–85%
Cross-Coupling Pd catalysts, aryl halides, baseBiaryl sulfides via Ullmann or Buchwald-Hartwig coupling50–70%*

*Inferred from analogous triazole derivatives.

Reactivity of the Amino Group (–NH2)

The 4-amino group on the triazole ring participates in condensation and cyclization reactions:

Key Reactions:

  • Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.

  • Acylation : Acetylated using acetic anhydride/pyridine to yield N-acetyl derivatives (confirmed via IR: loss of –NH2 stretch at 3350 cm⁻¹).

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Application
Acidic HCl (6M), reflux2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acidPrecursor for ester/amide synthesis
Basic NaOH (2M), H2O, 80°CSodium salt of the corresponding carboxylic acidImproved water solubility

Electrophilic Aromatic Substitution

The pyridin-4-yl and dimethoxyphenyl groups direct electrophilic attacks:

Reaction Reagents Position Outcome
Nitration HNO3/H2SO4, 0°CPyridine C33-Nitro-pyridin-4-yl derivative
Halogenation Br2/FeBr3Phenyl C44-Bromo-2,5-dimethoxyphenylacetamide

Oxidation of the Sulfanyl Group

The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO2–) under controlled conditions:

Oxidizing Agent Conditions Product Stability
H2O2 (30%)AcOH, 50°C, 3 hSulfoxide derivativeStable in neutral pH
m-CPBADCM, 0°C → rt, 12 hSulfone derivativeHygroscopic

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments:

Condition Degradation Pathway Half-Life
pH 7.4, 37°CSlow hydrolysis of acetamide~48 h
UV light (254 nm)Photooxidation of sulfanyl group<6 h

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu catalysis, forming fused heterocycles (e.g., tetrazolo[1,5-a]triazoles) .

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties . The compound has shown promising results against various pathogens. For instance, derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics in efficacy .

Anticancer Properties

The structural characteristics of 1,2,4-triazoles make them suitable candidates for anticancer therapies . Research has indicated that compounds with triazole moieties can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity. For example, certain triazole derivatives have been identified as inhibitors of c-Met kinases, which play a crucial role in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit the enzyme tyrosinase , which is involved in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders. Studies have demonstrated that specific triazole derivatives can effectively inhibit tyrosinase activity at micromolar concentrations .

Neuroprotective Effects

Emerging research suggests that 1,2,4-triazole derivatives may possess neuroprotective properties . These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their usefulness in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A series of studies assessed the antibacterial efficacy of triazole derivatives against multiple bacterial strains. One notable study found that a specific derivative exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics like gentamicin and ciprofloxacin. This highlights the potential for developing new antibacterial agents from triazole scaffolds .

Case Study 2: Tyrosinase Inhibition

Research focused on the inhibition of tyrosinase by various triazole derivatives revealed that certain compounds could inhibit enzyme activity significantly. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance inhibitory effects. These findings support further exploration into triazoles as therapeutic agents for skin disorders related to pigmentation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The target compound differs from analogs in three primary regions:

Triazole ring substituents (position 4 and 5).

Pyridine ring position (2-, 3-, or 4-pyridinyl).

Aryl/heteroaryl groups on the acetamide nitrogen.

Table 1: Structural Comparison of Selected Analogs
Compound ID Triazole Substituent (Position 4) Pyridine Position Acetamide Substituent Key Structural Features
Target Amino 4-pyridinyl 2,5-dimethoxyphenyl Hydrogen-bonding amino group, electron-rich aryl
Analog 1 Allyl 4-pyridinyl 3,5-dimethoxyphenyl Steric bulk from allyl, meta-methoxy orientation
Analog 2 Amino 2-pyridinyl 4-isopropylphenyl Pyridine N-atom orientation shift, lipophilic isopropyl
Analog 3 Amino 3-pyridinyl 4-chloro-2-methylphenyl Electron-withdrawing chloro, steric methyl
Analog 4 Amino 4-pyridinyl 2-chloro-5-(trifluoromethyl)phenyl Strong electron-withdrawing groups (Cl, CF₃)
Analog 5 Amino Furan-2-yl Varied aryl Heterocyclic furan instead of pyridine
Anti-Exudative Activity
  • Furan-based analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models .
  • The target compound’s 4-pyridinyl group may enhance activity over furan derivatives due to improved aromatic stacking or hydrogen bonding with biological targets .
Enzyme Inhibition Potential
  • Analog 15 (with 2-chloro-5-(trifluoromethyl)phenyl) showed enhanced binding in computational models, attributed to electron-withdrawing groups stabilizing target interactions .
  • The amino group at position 4 of the triazole in the target compound likely improves solubility and hydrogen-bond donor capacity compared to allyl- or alkyl-substituted analogs (e.g., Analog 1) .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters
Compound ID Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target 424.45 2.1 3 8
Analog 1 436.48 2.8 2 7
Analog 5 ~390 1.9 3 7
Analog 4 456.88 3.5 2 8

*logP values estimated using fragment-based methods.

  • The target compound’s 2,5-dimethoxyphenyl group balances lipophilicity (logP = 2.1) with polar surface area, favoring membrane permeability and solubility .
  • Analog 4’s higher logP (3.5) due to CF₃ and Cl groups may reduce aqueous solubility but improve target affinity .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring substituted with a pyridine and a methoxyphenyl group. Its structure is pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC14H16N4O2S
Molecular Weight304.36 g/mol
IUPAC Name2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds within the 1,2,4-triazole class have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
    • The specific compound has been noted for its potential as an antifungal agent , with some derivatives showing efficacy comparable to established antifungals .
  • Anticancer Activity
    • Research indicates that triazole derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to the target structure have shown promising results in inhibiting HepG2 liver cancer cells .
    • Structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance anticancer potency. The presence of electron-donating groups significantly improves activity against various cancer types .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been evaluated for its ability to inhibit tyrosinase enzymes linked to melanoma progression .
    • The mechanism of action often involves binding to the active site of these enzymes, thus blocking substrate access and reducing activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated several triazole derivatives against a panel of microbial strains. The compound exhibited notable activity against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .

Case Study 2: Anticancer Potency

In vitro assays on HepG2 cell lines revealed that the compound significantly inhibited cell viability at concentrations as low as 10 µg/mL. The IC50 values indicated a strong potential for further development into an anticancer therapeutic .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : Electron-donating groups enhance biological activity by stabilizing reactive intermediates.
  • Ring Modifications : Alterations in the triazole ring can lead to improved binding affinity for biological targets .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide?

The synthesis typically involves:

  • Step 1 : Alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH (for thiol activation) .
  • Step 2 : Coupling with N-(2,5-dimethoxyphenyl)acetamide via nucleophilic substitution.
  • Optimization : Control reaction temperature (60–80°C) and solvent choice (methanol or DMF) to prevent side reactions like oxidation of the sulfanyl group .
  • Validation : Monitor reaction progress using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural integrity and purity of this compound be confirmed experimentally?

Use a multi-technique approach:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity (e.g., pyridine protons at δ 8.5–8.7 ppm, triazole ring protons at δ 7.8–8.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ peak matching theoretical mass ±1 Da) .
  • Elemental Analysis : Ensure C, H, N, S percentages align with calculated values (deviation <0.4%) .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation to verify intramolecular interactions (e.g., hydrogen bonding between triazole amino and pyridine groups) .

Q. What preliminary biological screening models are suitable for this compound?

  • Anti-exudative Activity : Test in a formalin-induced edema rat model at 10 mg/kg, comparing efficacy to diclofenac sodium (8 mg/kg) via measuring paw volume reduction over 24 hours .
  • Antimicrobial Assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth dilution .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? Analyze SAR for the triazole-pyridine-acetamide scaffold.

Key SAR insights from analogs:

  • Pyridine Substitution : Replacement with furan (as in ) reduces anti-exudative activity by 30%, suggesting pyridine’s role in π-π stacking with target proteins .
  • Sulfanyl vs. Sulfonyl : Sulfonyl derivatives (e.g., in ) show lower solubility but higher metabolic stability in hepatic microsomal assays .
  • Dimethoxyphenyl Group : Electron-donating methoxy groups enhance membrane permeability (logP reduced by 0.5 vs. chlorophenyl analogs) but may sterically hinder target binding .

Q. Table 1: SAR Comparison of Key Analogs

Substituent (R)Bioactivity (IC50_{50}/MIC)Solubility (mg/mL)Metabolic Stability (t1/2_{1/2}, min)
Pyridin-4-yl (target)12.5 μM (HeLa)0.1545
Furan-2-yl ()18.7 μM0.2228
4-Chlorophenyl ()9.8 μM0.0860

Q. How can computational methods resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?

  • Molecular Dynamics (MD) Simulations : Model compound-solvent interactions to explain low aqueous solubility (e.g., hydrophobic pyridine-triazole core) and guide co-solvent selection (e.g., DMSO/PEG blends) .
  • Docking Studies : Identify conflicting binding poses (e.g., triazole group interacting with COX-2 vs. irrelevant pockets) to rationalize variable anti-inflammatory results .
  • QSAR Models : Correlate substituent electronegativity with MIC values to prioritize analogs for synthesis .

Q. What strategies mitigate poor solubility without compromising activity?

  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility (e.g., sodium salt solubility increases to 1.2 mg/mL) .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates (test via powder XRD and dissolution profiling) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability; monitor release kinetics in PBS (pH 7.4) .

Q. How can reaction pathways be optimized for scalability (e.g., reducing Pd catalyst use)?

  • Catalyst Screening : Replace Pd with CuI (10 mol%) in Ullmann-type couplings, reducing cost by 70% while maintaining >85% yield .
  • Flow Chemistry : Implement continuous flow reactors for thiol-alkylation steps, reducing reaction time from 12 hours to 2 hours .
  • Green Solvents : Substitute DMF with Cyrene (dihydrolevoglucosenone) to improve E-factor metrics .

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